

ensuring stability of Hpk1-IN-14 in solution

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Compound of Interest

Compound Name: *Hpk1-IN-14*

Cat. No.: *B12419533*

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Technical Support Center: Hpk1-IN-14

Welcome to the technical support center for **Hpk1-IN-14**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and effective use of **Hpk1-IN-14** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Hpk1-IN-14** and what are its primary research applications?

A1: **Hpk1-IN-14** is a small molecule inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[1][2] By inhibiting HPK1, **Hpk1-IN-14** can enhance immune cell activation, making it a valuable tool for research in immuno-oncology, inflammation, and autoimmune diseases.[3]

Q2: What are the basic chemical properties of **Hpk1-IN-14**?

A2: The key chemical properties of **Hpk1-IN-14** are summarized in the table below.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₂₄ H ₂₃ FN ₆ O ₂ |
| Molecular Weight | 446.48 g/mol [4] |
| CAS Number | 2734168-45-5[4] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (e.g., 10 mM) |

Q3: How should I store **Hpk1-IN-14** powder and solutions?

A3: Proper storage is crucial to maintain the integrity of **Hpk1-IN-14**.

- Powder: Store the solid compound at -20°C.[5]
- Stock Solutions (in DMSO): Aliquot and store at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C may be acceptable for some HPK1 inhibitors, but -80°C is recommended for optimal stability.[6]

Q4: What is the recommended solvent for preparing **Hpk1-IN-14** stock solutions?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **Hpk1-IN-14**. [3] Ensure the use of anhydrous, high-purity DMSO to minimize degradation.

Troubleshooting Guides

Issue 1: Precipitation of **Hpk1-IN-14** in aqueous solutions.

- Problem: **Hpk1-IN-14**, like many kinase inhibitors, has low aqueous solubility and may precipitate when diluted from a DMSO stock solution into aqueous buffers or cell culture media.
- Troubleshooting Steps:
 - Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts, but

high enough to maintain solubility.

- Working Solution Preparation: Prepare fresh working solutions from your frozen DMSO stock for each experiment. Do not store **Hpk1-IN-14** in aqueous solutions for extended periods.
- Solubilizing Agents: For in vivo studies, consider using formulation vehicles such as corn oil or aqueous solutions containing solubilizing agents like SBE- β -CD (sulfobutylether- β -cyclodextrin).
- Sonication/Warming: If precipitation occurs upon dilution, gentle warming (e.g., to 37°C) and/or brief sonication may help to redissolve the compound. However, be cautious as excessive heat can degrade the compound.

Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.

- Problem: The observed potency of **Hpk1-IN-14** is lower than expected, or results are not reproducible.
- Troubleshooting Steps:
 - Compound Stability: As outlined above, ensure proper storage and handling to prevent degradation. Prepare fresh dilutions for each experiment.
 - Cell Culture Conditions:
 - Serum Protein Binding: Small molecules can bind to serum proteins (e.g., albumin) in cell culture media, reducing the effective concentration of the inhibitor. Consider this when determining the optimal concentration range.
 - Cell Density: High cell densities can lead to increased metabolism of the compound. Standardize cell seeding densities across experiments.
 - Assay Protocol:
 - Incubation Time: Optimize the incubation time with **Hpk1-IN-14**. Insufficient time may not allow for full target engagement, while prolonged incubation could lead to compound degradation or off-target effects.

- **ATP Concentration:** In cell-free kinase assays, the concentration of ATP can affect the apparent IC_{50} of ATP-competitive inhibitors. Standardize the ATP concentration in your assays.

Issue 3: Potential off-target effects.

- **Problem:** Observed cellular phenotype may not be solely due to HPK1 inhibition.
- **Troubleshooting Steps:**
 - **Dose-Response Curve:** Perform a full dose-response analysis to identify a concentration range where the effect is specific to HPK1 inhibition.
 - **Control Compounds:** Include a structurally distinct HPK1 inhibitor as a positive control to confirm that the observed phenotype is due to HPK1 inhibition. A negative control compound with a similar chemical scaffold but no activity against HPK1 is also recommended.
 - **Target Engagement Assay:** Directly measure the phosphorylation of a downstream target of HPK1, such as SLP-76 at Ser376, to confirm that **Hpk1-IN-14** is engaging its target at the concentrations used.^[7]

Experimental Protocols

Protocol 1: Preparation of **Hpk1-IN-14** Stock Solution

- **Materials:**
 - **Hpk1-IN-14** powder
 - Anhydrous, high-purity dimethyl sulfoxide (DMSO)
 - Sterile, amber-colored microcentrifuge tubes
- **Procedure:**
 1. Allow the **Hpk1-IN-14** vial to equilibrate to room temperature before opening to prevent condensation.

2. Weigh the desired amount of **Hpk1-IN-14** powder in a sterile microcentrifuge tube.
3. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
4. Vortex briefly and/or sonicate in a water bath until the compound is fully dissolved.
5. Aliquot the stock solution into single-use volumes in amber-colored tubes to protect from light.
6. Store the aliquots at -80°C.

Protocol 2: General In Vitro HPK1 Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the IC₅₀ of **Hpk1-IN-14**. Specific conditions may need to be optimized for your experimental setup.

- Materials:
 - Recombinant human HPK1 enzyme
 - HPK1 substrate (e.g., Myelin Basic Protein, MBP)
 - Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - ATP
 - **Hpk1-IN-14** stock solution (in DMSO)
 - ADP-Glo™ Kinase Assay kit (or similar detection reagent)
 - White, opaque 96- or 384-well plates
- Procedure:
 1. Compound Dilution: Prepare a serial dilution of **Hpk1-IN-14** in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). Include a DMSO-only control

(vehicle).

2. Reaction Setup:

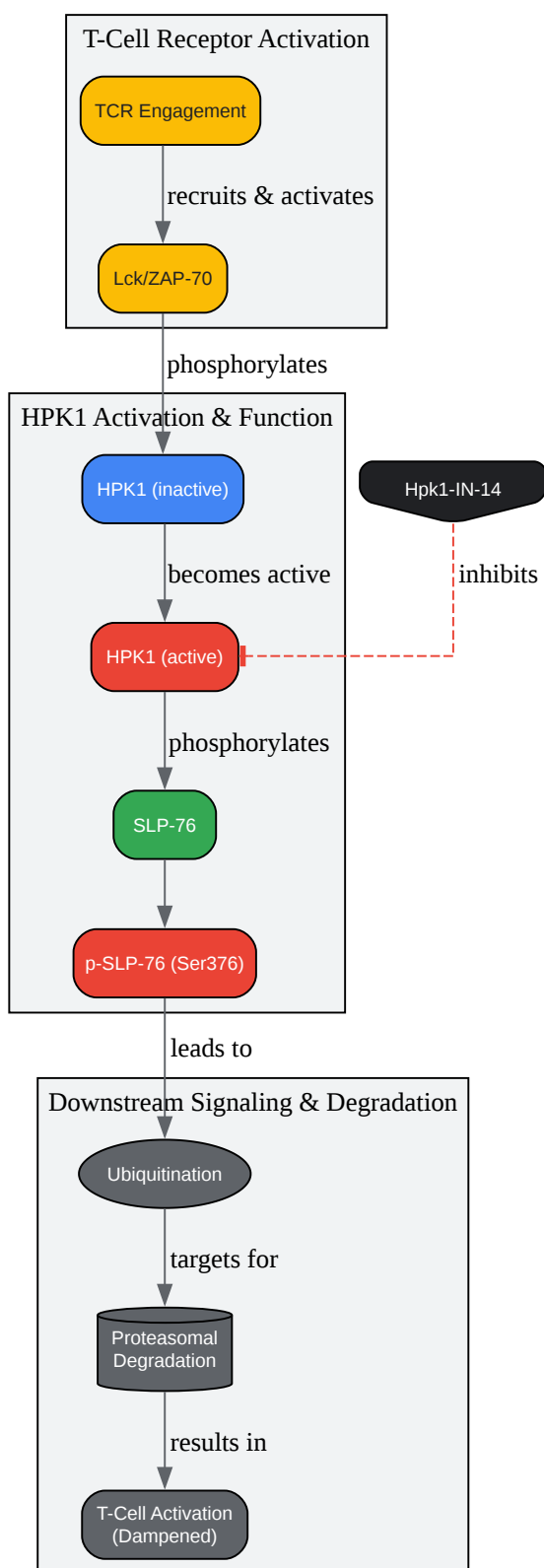
- Add the diluted **Hpk1-IN-14** or vehicle control to the wells of the assay plate.
- Add the HPK1 enzyme and substrate solution to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for HPK1.

3. Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

4. Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

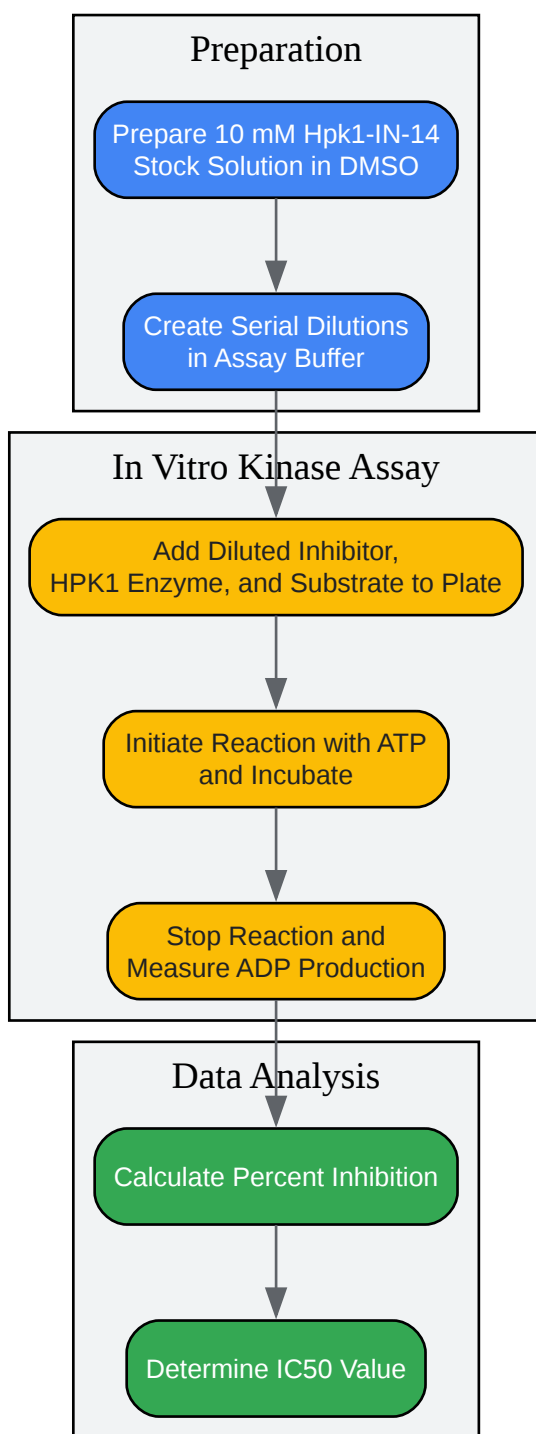
5. Data Analysis: Calculate the percent inhibition for each **Hpk1-IN-14** concentration relative to the vehicle control. Determine the IC_{50} value by fitting the data to a four-parameter logistic curve.

Visualizations



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Caption: HPK1 signaling pathway and the inhibitory action of **Hpk1-IN-14**.



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Caption: General experimental workflow for determining the IC₅₀ of **Hpk1-IN-14**.

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